![molecular formula C14H9F5O2 B13430452 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
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Overview
Description
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound with the molecular formula C14H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoroethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluorophenol+1,1,2,2-tetrafluoroethane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polymers and coatings due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related fluorinated compound used as a refrigerant.
4-Fluorophenol: A precursor in the synthesis of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy}acetic acid: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and phenolic structure, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to degradation, and potential bioactivity make it a valuable compound in various fields of research and industry.
Biological Activity
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol (CAS: 2244078-23-5) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H9F5O2
- Molecular Weight : 304.21 g/mol
- Density : 1.35 g/cm³
- Melting Point : 96-97 °C
- Boiling Point : 255.3 °C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : The compound may inhibit tumor growth by interfering with signaling pathways involved in cell proliferation.
- Antioxidant Properties : Its phenolic structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells.
Pharmacological Effects
Recent studies have highlighted various pharmacological effects associated with this compound:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and FRAP assays:
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 12.5 |
FRAP | 15.0 |
These values indicate that the compound possesses moderate antioxidant activity, which may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Efficacy :
- Objective : To assess the antitumor efficacy in vivo.
- Methodology : The compound was administered to mice bearing tumors derived from A549 cells.
- Findings : Treatment with 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups (p < 0.01).
-
Study on Antioxidant Properties :
- Objective : Evaluating the antioxidant capacity of the compound.
- Methodology : Various concentrations were tested against oxidative stress markers in cultured cells.
- Findings : A dose-dependent increase in cell viability was observed under oxidative stress conditions.
-
Mechanistic Study :
- Objective : To elucidate the molecular mechanisms underlying its biological activity.
- Findings : The compound was found to modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Properties
Molecular Formula |
C14H9F5O2 |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H |
InChI Key |
JUZJLROKFDWYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origin of Product |
United States |
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